![molecular formula C22H20O3 B11153608 7-[(4-ethenylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153608.png)
7-[(4-ethenylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[(4-ETHENYLPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound with the molecular formula C22H20O3 and a molecular weight of 332.3924 . This compound is part of the chromenone family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 7-[(4-ETHENYLPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves multiple steps, typically starting with the preparation of the chromenone core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe final step often involves the methylation of the chromenone core using methyl iodide in the presence of a base like potassium carbonate .
Chemical Reactions Analysis
7-[(4-ETHENYLPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives
Scientific Research Applications
7-[(4-ETHENYLPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 7-[(4-ETHENYLPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar compounds to 7-[(4-ETHENYLPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other chromenone derivatives such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavones: Exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory effects.
Xanthones: Possessing anticancer, anti-inflammatory, and neuroprotective properties
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Properties
Molecular Formula |
C22H20O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H20O3/c1-3-15-7-9-16(10-8-15)13-24-20-12-11-18-17-5-4-6-19(17)22(23)25-21(18)14(20)2/h3,7-12H,1,4-6,13H2,2H3 |
InChI Key |
WTVFQEIBGWUZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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